molecular formula C30H39N5O6 B12374882 E3 Ligase Ligand-linker Conjugate 81

E3 Ligase Ligand-linker Conjugate 81

Cat. No.: B12374882
M. Wt: 565.7 g/mol
InChI Key: DTHKAUQIYZLCNL-XMVXWINGSA-N
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Description

Conceptual Framework of Targeted Protein Degradation (TPD)

TPD is a revolutionary strategy that harnesses the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. interchim.fr Unlike conventional small-molecule inhibitors that merely block the function of a target protein, TPD results in its complete removal, offering potential for improved efficacy and the ability to target proteins previously considered "undruggable". interchim.fr

The Ubiquitin-Proteasome System (UPS) is a primary mechanism for regulated protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis. nih.govacs.org This intricate system removes misfolded, damaged, or obsolete proteins through a highly regulated process. acs.orgnih.gov The process involves a sequential enzymatic cascade. Initially, a ubiquitin-activating enzyme (E1) activates the small protein ubiquitin. opnme.com The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a specific substrate protein. opnme.com The attachment of a polyubiquitin (B1169507) chain to the target protein serves as a signal for its recognition and subsequent degradation by a large protein complex called the 26S proteasome. mdpi.com

TPD is largely driven by the concept of "induced proximity," which is exemplified by Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. uni-muenchen.de By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, effectively bringing the E3 ligase into close proximity with the target protein. uni-muenchen.denih.gov This proximity induces the ubiquitination of the POI by the recruited E3 ligase, marking it for degradation by the proteasome. nih.gov A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov

Evolution and Significance of E3 Ligase Ligand-linker Conjugates in TPD Modalities

The development of effective PROTACs has been heavily reliant on the discovery and optimization of E3 ligase ligand-linker conjugates. These conjugates are not merely passive tethers but play an active role in determining the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. acs.org

The concept of PROTACs was first introduced in 2001. nih.gov Early iterations utilized peptidic ligands for E3 ligases, which suffered from poor cell permeability and stability. nih.gov A significant breakthrough came with the development of small-molecule ligands for E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN). uni-muenchen.denih.gov This advancement paved the way for the creation of more drug-like, cell-permeable PROTACs. The linker component has also undergone significant evolution, with researchers exploring various lengths, compositions (such as polyethylene (B3416737) glycol (PEG) and alkyl chains), and rigidities to optimize ternary complex formation and degrader performance. acs.org

E3 ligase ligand-linker conjugates are pre-fabricated modules that significantly streamline the synthesis of new PROTACs. opnme.com They consist of a validated E3 ligase ligand attached to a linker with a reactive functional group. opnme.com This design allows for the straightforward conjugation of a diverse range of POI ligands, facilitating the rapid generation and screening of PROTAC libraries. nih.govnih.gov The choice of the E3 ligase ligand can influence the tissue distribution and potential off-target effects of the PROTAC, while the linker's properties are crucial for achieving a productive ternary complex geometry for efficient ubiquitination. acs.org

Specific Contextualization of E3 Ligase Ligand-linker Conjugate 81 within Contemporary TPD Research

This compound, more formally identified by its CAS number 1797406-81-5 , is a key research tool in the development of PROTACs. It is also known by several synonyms, including VH032-PEG4-N3 and VHL Ligand-Linker Conjugates 5 . musechem.com This conjugate is composed of a well-characterized ligand for the VHL E3 ligase, specifically a derivative of the VHL inhibitor VH032, connected to a four-unit polyethylene glycol (PEG4) linker that is terminated with an azide (B81097) (N3) group. musechem.com

The VH032 ligand provides high-affinity binding to the VHL E3 ligase. nih.gov The PEG4 linker offers a balance of flexibility and hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC. rsc.org The terminal azide group is particularly significant as it enables the use of "click chemistry," a highly efficient and specific method for bioconjugation. interchim.frbioscience.co.ukchemie-brunschwig.ch Specifically, the azide can be readily reacted with an alkyne-functionalized POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. interchim.frchemie-brunschwig.chopnme.com This modular approach greatly accelerates the synthesis of novel PROTACs for research and therapeutic development. opnme.com

A seminal application of this compound was in the creation of MZ1 , a highly selective PROTAC degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. nih.govacs.org This work, published by Zengerle and colleagues in 2015, demonstrated the power of this conjugate in developing a chemical probe to dissect the specific functions of BRD4. nih.govacs.org

Table 1: Chemical Identity of this compound

Identifier Value
Common Name This compound
Synonyms VH032-PEG4-N3, VHL Ligand-Linker Conjugates 5, E3 ligase Ligand-Linker Conjugates 4
CAS Number 1797406-81-5
Molecular Formula C32H47N7O8S
Core Components VH032-based VHL ligand, 4-unit Polyethylene Glycol (PEG) linker, Azide (N3) functional group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H39N5O6

Molecular Weight

565.7 g/mol

IUPAC Name

tert-butyl N-[4-[[(1R,4R)-5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]cyclohexyl]carbamate

InChI

InChI=1S/C30H39N5O6/c1-30(2,3)41-29(40)31-18-6-4-17(5-7-18)14-33-15-21-12-20(33)16-34(21)19-8-9-22-23(13-19)28(39)35(27(22)38)24-10-11-25(36)32-26(24)37/h8-9,13,17-18,20-21,24H,4-7,10-12,14-16H2,1-3H3,(H,31,40)(H,32,36,37)/t17?,18?,20-,21-,24?/m1/s1

InChI Key

DTHKAUQIYZLCNL-XMVXWINGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN2C[C@H]3C[C@@H]2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN2CC3CC2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

Molecular Design Principles and Synthetic Strategies for E3 Ligase Ligand Linker Conjugate 81

Rational Design of E3 Ligase Ligand-linker Conjugates for Optimized Functionality

The efficacy of a PROTAC is not merely the sum of its parts; it is highly dependent on the synergistic interplay between the E3 ligase ligand, the linker, and the target-binding moiety. The rational design of the E3 ligase ligand-linker conjugate is therefore paramount in achieving optimal functionality, including the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein), cellular permeability, and desirable pharmacokinetic properties. precisepeg.com

E3 Ubiquitin Ligase Ligand Component Design and Selection

The choice of the E3 ligase to be recruited is a foundational decision in PROTAC design. Among the more than 600 E3 ligases in humans, the von Hippel-Lindau (VHL) E3 ligase is one of the most widely and successfully utilized for TPD. medchemexpress.comnih.govmedchemexpress.com Its appeal stems from its well-characterized interaction with its endogenous substrate, the hypoxia-inducible factor 1α (HIF-1α), which provides a clear blueprint for designing synthetic ligands. nih.gov

E3 Ligase Ligand-linker Conjugate 81 is designed to specifically recruit the VHL E3 ubiquitin ligase. This specificity is crucial for directing the ubiquitination machinery to the intended target protein once the full PROTAC is assembled. The VHL protein acts as the substrate recognition subunit of the CUL2-RBX1-ElonginB-ElonginC-VHL (CRL2^VHL^) E3 ligase complex. nih.gov By engaging VHL, Conjugate 81 can effectively co-opt this entire enzymatic complex to induce the degradation of a target protein. The ligands that bind to VHL are among the most extensively developed for PROTAC applications. medchemexpress.com

The design of potent and specific VHL-binding moieties has been significantly advanced by structure-guided approaches. X-ray crystal structures of VHL in complex with the HIF-1α peptide have revealed the key molecular interactions necessary for binding. nih.govnih.gov A critical feature is the post-translationally hydroxylated proline residue (hydroxyproline, Hyp) on HIF-1α, which sits (B43327) in a well-defined pocket on the VHL surface and forms essential hydrogen bonds, notably with Ser110 of VHL. nih.govnih.govbiorxiv.org

Initial VHL ligands were developed by mimicking this natural interaction. researchgate.net Structure-guided optimization has led to the development of highly potent small-molecule VHL ligands, such as derivatives of (S,R,S)-AHPC. medchemexpress.com These ligands typically feature a core that retains the critical hydroxyproline-like motif to ensure high-affinity binding. For Conjugate 81, the VHL ligand component is based on this well-established scaffold, ensuring potent and selective engagement of the VHL E3 ligase. The design process involves optimizing peripheral groups to enhance binding affinity and modulate physicochemical properties. nih.govresearchgate.net For instance, replacing certain moieties can improve ligand efficiency and cell permeability. nih.gov

Key VHL Ligand FeaturesDesign Rationale
Hydroxyproline (B1673980) (Hyp) Mimic Central recognition motif for VHL, forming critical hydrogen bonds. nih.govnih.gov
(S,R,S)-AHPC Scaffold A widely used, potent, and synthetically accessible VHL ligand base. medchemexpress.com
Solvent-Exposed Exit Vector Allows for the attachment of the linker without disrupting VHL binding. researchgate.net

Linker Design and Optimization Strategies in E3 Ligase Ligand-linker Conjugates

Polyethylene (B3416737) glycol (PEG) chains are one of the most common motifs incorporated into PROTAC linkers. nih.gov The primary advantage of PEG linkers is their hydrophilicity, which can improve the aqueous solubility of the often large and greasy PROTAC molecules, enhancing their compatibility with physiological environments. precisepeg.comjenkemusa.com This improved solubility can also positively impact cell permeability and oral absorption. jenkemusa.com PEG linkers are synthetically versatile, allowing for easy and systematic variation in length to fine-tune the PROTAC's properties. nih.gov

This compound incorporates a 4-unit PEG linker. The choice of linker length is a critical optimization parameter. nih.gov A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to the E3 ligase and the target protein. Conversely, a linker that is too long might not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. nih.gov

A 4-unit PEG linker provides a balance of flexibility and defined length. This flexibility allows the VHL ligand and the eventual target-binding ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex. The defined length, in this case from the 4 PEG units, provides a specific distance between the two ends of the PROTAC. Different linker lengths can even lead to selectivity in degrading different proteins. nih.gov The ether oxygens within the PEG chain can also form hydrogen bonds, contributing to the stability of the ternary complex. nih.gov

Linker ParameterImportance in Conjugate 81 (4-unit PEG)
Composition PEG imparts hydrophilicity, improving solubility and cell permeability. jenkemusa.com
Length (4 units) Provides an optimal distance to facilitate ternary complex formation without steric hindrance. nih.gov
Flexibility Allows for conformational adjustments to achieve a productive orientation of the bound proteins. nih.govnih.gov
Attachment Point Connected to a solvent-exposed part of the VHL ligand to preserve binding affinity. researchgate.net
Incorporation of Reactive Functional Groups (e.g., Azide (B81097) Group in Conjugate 81)

The strategic incorporation of reactive functional groups is a cornerstone in the design of E3 ligase ligand-linker conjugates, enabling their subsequent derivatization and linkage to a target protein ligand to form a proteolysis-targeting chimera (PROTAC). In the case of this compound, the inclusion of an azide (-N3) group serves as a versatile chemical handle for bioorthogonal conjugation reactions.

The azide group is particularly favored in the synthesis of complex biomolecules due to its small size, stability under a wide range of reaction conditions, and its specific reactivity in "click chemistry" reactions. medchemexpress.commedchemexpress.com This functional group is relatively inert to common biological functionalities, ensuring that it does not undesirably react with other parts of the conjugate or with cellular components before the intended coupling reaction. nih.gov The presence of the azide in Conjugate 81 allows for its efficient and specific reaction with a complementary alkyne-functionalized molecule, a process central to its application in creating bivalent degraders. nih.gov

Overall Conjugate Design for Bivalency and Ternary Complex Formation

This induced proximity facilitates the formation of a crucial ternary complex, consisting of the E3 ligase, the PROTAC, and the target protein. rsc.org The formation of a stable and productive ternary complex is paramount for the subsequent ubiquitination of the target protein by the E3 ligase, marking it for degradation by the proteasome. frontiersin.org The nature of the E3 ligase ligand within the conjugate, the length and composition of the linker, and the point of attachment all play critical roles in the geometry and stability of this ternary complex, ultimately influencing the efficiency and selectivity of target protein degradation. researchgate.net Some advanced designs even explore trivalent PROTACs to enhance degradation efficacy by increasing binding valency. researchgate.netacs.org

Methodologies for Conjugate Synthesis and Derivatization

General Synthetic Routes for E3 Ligase Ligand-linker Conjugates

The synthesis of E3 ligase ligand-linker conjugates is a multi-step process that involves the careful assembly of the E3 ligase ligand and the linker component. nih.gov Generally, the synthesis begins with a known E3 ligase ligand, such as derivatives of thalidomide (B1683933) for Cereblon (CRBN) or (S,R,S)-AHPC for the von Hippel-Lindau (VHL) E3 ligase. medchemexpress.com A linker, often a polyethylene glycol (PEG) chain or an alkyl chain of varying length, is then attached to a specific, non-critical position on the E3 ligase ligand. glpbio.com This attachment point, or "exit vector," is chosen to minimize disruption of the ligand's binding affinity for the E3 ligase. nih.govnih.gov

The linker itself is typically bifunctional, with one end reacting with the E3 ligase ligand and the other end bearing the reactive functional group for subsequent conjugation, such as the azide in Conjugate 81. targetmol.com The synthetic routes are designed to be modular, allowing for the variation of linker length and composition to optimize the properties of the final PROTAC. nih.gov

Specific Chemical Coupling Strategies for this compound

The synthesis of a specific conjugate like this compound, which features an azide group, involves a terminal step to introduce this functionality. For instance, a common strategy involves reacting a linker bearing a leaving group (e.g., a halide) with sodium azide (NaN3) to install the azide moiety. nih.gov

Click Chemistry Applications for Conjugate 81 Derivatization

The azide group in Conjugate 81 is primarily intended for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring to link the E3 ligase conjugate to an alkyne-modified POI ligand. medchemexpress.comgoogle.com This reaction is highly reliable and proceeds under mild conditions, making it ideal for the final step in PROTAC assembly. nih.gov

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This method does not require a cytotoxic copper catalyst and is therefore highly suitable for applications in living systems. In SPAAC, the azide on Conjugate 81 would react with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), on the POI ligand. medchemexpress.commedchemexpress.com

Functional Group Compatibility in Synthesis

Unraveling the Science Behind this compound

A deep dive into the molecular design, synthesis, and analytical characterization of a key component in targeted protein degradation.

This compound represents a significant tool in the rapidly advancing field of targeted protein degradation (TPD). This technology utilizes the cell's own machinery to eliminate disease-causing proteins. At the heart of this approach are molecules known as Proteolysis Targeting Chimeras (PROTACs), and this compound is a critical building block for their creation. This article focuses exclusively on the molecular design principles, synthetic strategies, and analytical characterization methodologies pertinent to this conjugate.

Conclusion

E3 Ligase Ligand-linker Conjugate 81 (VH032-PEG4-N3) stands as a pivotal tool in the field of Targeted Protein Degradation. Its well-defined structure, incorporating a high-affinity VHL ligand and a versatile PEG linker amenable to click chemistry, has facilitated significant research, most notably the development of the selective BRD4 degrader, MZ1. The studies involving this conjugate have not only advanced our understanding of the specific biological roles of BRD4 but also provided a blueprint for the rational design of future PROTACs. The continued use of such well-characterized E3 ligase ligand-linker conjugates will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases.

Target Protein Interaction Profiling and Specificity of E3 Ligase Ligand Linker Conjugate 81

Identification of Primary Target Proteins for Degradation

The identification of primary target proteins is a fundamental step in characterizing any new PROTAC. This process typically involves a series of sophisticated screening and proteomic methodologies.

Screening Approaches for Target Engagement (e.g., Thermal Shift Assays, Cellular Binding)

To determine which proteins a PROTAC, synthesized from a given E3 ligase ligand-linker conjugate, is designed to degrade, researchers employ various biophysical and cellular assays. Thermal shift assays, for instance, can measure the change in the thermal stability of a target protein upon binding to the PROTAC, indicating engagement. Cellular binding assays confirm that the PROTAC can enter cells and bind to its intended target in a physiological context. Due to the lack of specific data for "E3 Ligase Ligand-linker Conjugate 81," no such screening results can be presented.

Proteomic Methodologies for Global Target Identification and Selectivity Assessment

Modern proteomic techniques, such as mass spectrometry, are indispensable for evaluating the global impact of a PROTAC on the cellular proteome. These methods allow for the unbiased identification and quantification of thousands of proteins, revealing which are degraded following treatment with the PROTAC. This provides a comprehensive view of the PROTAC's selectivity. Without a defined PROTAC synthesized from "this compound," no proteomic data is available to report.

Assessment of Off-Target Protein Interactions Mediated by this compound

A critical aspect of developing any therapeutic agent is understanding its potential off-target effects, which can lead to unintended biological consequences and toxicity.

Evaluation of Non-Specific Protein Binding and Degradation

Off-target effects for a PROTAC can arise from the non-specific binding of either the target protein ligand or the E3 ligase ligand component. This can lead to the degradation of proteins other than the intended target. Chemoproteomic approaches are often used to identify these unintended interactions across the entire proteome. nih.gov For "this compound," no information regarding its off-target degradation profile is publicly accessible.

Implications of Off-Target Effects on Cellular Pathways

The unintended degradation of off-target proteins can disrupt normal cellular pathways, potentially leading to adverse effects. nih.gov Analyzing the cellular pathways affected by a PROTAC is crucial for predicting its safety profile. This analysis relies on identifying the off-target proteins and understanding their physiological roles. As no off-target data exists for PROTACs derived from "this compound," a discussion of these implications is not possible.

Structure-Activity Relationship (SAR) Studies for Target Protein Ligand Component (as part of a full PROTAC)

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a PROTAC. By systematically modifying the chemical structure of the target protein ligand, researchers can identify key chemical features that enhance binding affinity and degradation efficiency. These studies are performed on the fully assembled PROTAC, and the findings are specific to the target protein ligand in combination with the particular E3 ligase ligand-linker conjugate used. No SAR studies related to "this compound" have been published.

Impact of Target Ligand Modifications on Conjugate 81 Efficacy

The efficacy of a PROTAC is profoundly influenced by the characteristics of the target-binding ligand, or warhead. While specific studies systematically evaluating the impact of various target ligand modifications on the efficacy of PROTACs constructed with this compound were not identified in the performed search, general principles from the broader PROTAC field provide significant insights.

Modifications to the target ligand can affect:

Selectivity: By choosing a highly selective target ligand, the resulting PROTAC can be directed to a specific protein, even among closely related family members. The linker and the E3 ligase ligand can also contribute to this selectivity by favoring the formation of a ternary complex with one protein over another.

A study on PROTACs targeting hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS) demonstrated that exchanging the H-PGDS ligand from one scaffold (TFC-007) to another (TAS-205) significantly impacted the degradation activity of the resulting PROTACs. biorxiv.org This highlights the critical role of the target ligand's structure in determining the efficacy of the final PROTAC molecule.

Conformational Changes Induced by Target Ligand Engagement

The process of a PROTAC, such as one derived from Conjugate 81, binding to its target protein and the VHL E3 ligase is a dynamic process involving significant conformational changes in all three components. Upon engagement with the target protein and the E3 ligase, the flexible linker of the PROTAC plays a crucial role in allowing the system to adopt a productive conformation for ubiquitination.

While specific experimental data on the conformational changes for a PROTAC containing this compound upon target ligand engagement are not available in the public literature, computational and structural studies on similar VHL-based PROTACs provide valuable insights.

Linker Flexibility and Conformation: The PEG4 linker in Conjugate 81 provides significant flexibility, allowing the warhead and the VHL ligand to orient themselves optimally for the formation of a stable ternary complex. arxiv.org The linker's length and composition are critical, as they dictate the possible range of conformations and the distance between the two bound proteins. nih.gov Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity. arxiv.org

Ternary Complex Structure: The formation of the ternary complex is often a cooperative process, where the binding of one protein can enhance the affinity for the other. researchgate.net The final conformation of the ternary complex is crucial for positioning the lysine (B10760008) residues on the surface of the target protein in proximity to the active site of the E2 ubiquitin-conjugating enzyme associated with the VHL E3 ligase complex. biorxiv.org Molecular dynamics simulations of other PROTACs have shown that the stability of the ternary complex can be a key determinant of degradation potency. biorxiv.org

Induced Fit: The binding of the PROTAC and the subsequent formation of the ternary complex can induce conformational changes in both the target protein and the E3 ligase. These "induced-fit" mechanisms can create new protein-protein interfaces that contribute to the stability and selectivity of the complex. springernature.com For example, in some VHL-based PROTACs, the cyclopropyl (B3062369) group of the VHL ligand has been shown to induce conformational changes in the Arg69 side chain of VHL to better accommodate the ligand. nih.gov

The study of these conformational dynamics is an active area of research, with techniques like X-ray crystallography, cryo-electron microscopy, and computational modeling being used to elucidate the structural basis of PROTAC-mediated protein degradation. springernature.comnih.gov

E3 Ubiquitin Ligase Recruitment and Modulation by E3 Ligase Ligand Linker Conjugate 81

Specific E3 Ligase Engagement by Conjugate 81

The efficacy of a PROTAC is fundamentally dependent on the specific and efficient recruitment of an E3 ubiquitin ligase. Conjugate 81 is engineered to engage a particular E3 ligase, which is a critical determinant of its activity profile in different cellular contexts.

E3 Ligase Ligand-linker Conjugate 81 is designed to specifically recruit the von Hippel-Lindau (VHL) tumor suppressor protein, which acts as the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2^VHL^). nih.govnih.gov The VHL ligand component of the conjugate is a derivative of VH032, a potent and selective inhibitor of the VHL/HIF-1α interaction. nih.govmedchemexpress.com The VHL protein is ubiquitously expressed across various tissues, making it a versatile E3 ligase for PROTAC-mediated protein degradation. nih.gov The recruitment of VHL by the conjugate, when incorporated into a PROTAC, brings the entire CRL2^VHL^ machinery into proximity with a target protein, facilitating the transfer of ubiquitin. nih.gov

The choice of VHL as the recruited E3 ligase can influence the degradation efficiency of a target protein, with VHL-based PROTACs often exhibiting a broad range of activity across different cell lines. mdpi.comnih.gov This is in contrast to PROTACs recruiting other E3 ligases, such as Cereblon (CRBN), which can show more variable activity depending on the cellular environment. mdpi.comnih.gov

The interaction between VHL and ligands derived from VH032, the parent compound of the ligand in Conjugate 81, has been extensively studied using various biophysical techniques. These studies provide insight into the binding affinity and kinetics of the engagement.

Several methods have been employed to characterize the binding of VH032-based ligands to the VCB (VHL-ElonginC-ElonginB) complex:

Isothermal Titration Calorimetry (ITC) : ITC has been used to determine the dissociation constant (Kd) of VH032 and its derivatives with VHL. For instance, the Kd of the parent ligand VH032 for VHL was determined to be 185 nM. nih.gov Another study reported a Kd of 5.4 µM for a related inhibitor. acs.org ITC is a direct binding assay that measures the heat changes upon molecular interaction, providing a complete thermodynamic profile of the binding event. nih.govacs.org

Surface Plasmon Resonance (SPR) : SPR is another powerful technique for characterizing the binding kinetics of small molecules to proteins. nih.govresearchgate.net It has been used to evaluate the binding affinities of various VH032 analogues to VHL. nih.gov For example, a study developing highly potent HIF-1α stabilizers based on the VH032 scaffold used SPR to determine Kd values in the double-digit nanomolar range for their most potent compounds. acs.org

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : A high-affinity fluorescent probe, BODIPY FL VH032, was developed to facilitate a sensitive TR-FRET binding assay for VHL. nih.govacs.org This assay determined the inhibitory constant (Ki) for various VHL ligands, including the PROTAC molecule MZ1 (which contains a VH032 moiety), with a reported Ki of 6.3 nM. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR techniques, such as water-ligand observed via gradient spectroscopy (WaterLOGSY), were instrumental in the initial fragment-based design of VHL inhibitors that led to the development of VH032. nih.gov

These biophysical studies confirm a high-affinity interaction between VH032-based ligands and the VHL protein, which is essential for the function of Conjugate 81 in recruiting the E3 ligase.

Biophysical MethodAnalyteLigandReported Affinity (Kd/Ki)Reference
Isothermal Titration Calorimetry (ITC)VHLVH032185 nM (Kd) nih.gov
Isothermal Titration Calorimetry (ITC)VHLCompound 15 (VH032 precursor)5.4 µM (Kd) acs.org
Surface Plasmon Resonance (SPR)VCB ComplexCompound 30 (VH032 derivative)25 nM (Kd) acs.org
Time-Resolved FRET (TR-FRET)VCB ComplexMZ1 (contains VH032)6.3 nM (Ki) nih.govacs.org
Time-Resolved FRET (TR-FRET)VCB ComplexVH03233.4 nM (Ki) nih.govacs.org

Allosteric Modulation of E3 Ligase Activity by this compound

The binding of a ligand to an E3 ligase can do more than simply recruit it; it can also induce conformational changes that allosterically modulate the ligase's activity.

Structural studies have revealed that the binding of VH032-based ligands to VHL can induce conformational changes in the protein. X-ray crystallography of VHL in complex with ligands has shown that the binding of these small molecules can alter the conformation of specific amino acid side chains within the binding pocket. nih.gov For example, the binding of cyclopropyl-containing inhibitors derived from VH032 induces a conformational change in the side chain of Arginine 69 (Arg69), which bends to better accommodate the ligand. nih.gov

The ultimate goal of recruiting an E3 ligase via a PROTAC is to enhance the ubiquitination of a target protein. The formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for this process. The stability and conformation of this ternary complex, influenced by the E3 ligase ligand and the linker, dictate the efficiency of ubiquitin transfer from the E2-conjugating enzyme to the target protein. nih.gov

While direct quantitative data on the enhanced ubiquitin transfer efficiency specifically by "Conjugate 81" is not available in the public domain, the principle is well-established for VHL-recruiting PROTACs. The ligand-induced conformational changes in VHL can contribute to the formation of a stable and productive ternary complex, which in turn enhances the rate of target ubiquitination. nih.gov The spatial arrangement of the recruited E3 ligase relative to the target protein, governed by the ligand-linker, is a key determinant of successful ubiquitination.

Impact of E3 Ligase Abundance and Subcellular Localization on Conjugate 81 Activity

The cellular environment, including the concentration and location of the E3 ligase, plays a significant role in the activity of PROTACs that utilize conjugates like Conjugate 81.

The subcellular localization of both the E3 ligase and the target protein is another critical factor for PROTAC efficacy. mrc.ac.ukdundee.ac.uk VHL is known to have both cytoplasmic and nuclear localization, and it can shuttle between these compartments. nih.govacs.orgamherst.edu The antitumor properties of VHL have been shown to be effective even when it is exclusively localized to the nucleus. nih.govacs.org For a PROTAC to be effective, the recruited E3 ligase must have access to the target protein. Therefore, the activity of a PROTAC utilizing Conjugate 81 will depend on the colocalization of the VHL-PROTAC complex with the intended target protein within a specific subcellular compartment, be it the nucleus, cytoplasm, or associated with specific organelles. mrc.ac.ukdundee.ac.uk Studies have demonstrated that the degradation efficiency of a target protein by a VHL-recruiting PROTAC can vary depending on whether the target is localized to the nucleus, cytoplasm, or other organelles like the endoplasmic reticulum. dundee.ac.uk

FactorImpact on Conjugate 81 Activity (as part of a PROTAC)Research FindingsReference
VHL Abundance Higher VHL levels generally correlate with better PROTAC activity.VHL mRNA expression and mutation status can predict PROTAC activity. Ligand binding can stabilize and increase intracellular VHL protein levels. nih.govbiorxiv.orgnih.gov
VHL Subcellular Localization Activity depends on the colocalization of VHL with the target protein.VHL is found in both the nucleus and cytoplasm. PROTAC efficacy varies with the subcellular location of the target protein. mrc.ac.ukdundee.ac.uknih.govacs.org

Structure-Activity Relationship (SAR) Studies for the E3 Ligase Ligand Component of Conjugate 81

The landscape of targeted protein degradation has been significantly shaped by the development of potent and selective small-molecule ligands for E3 ubiquitin ligases. Among these, ligands for the von Hippel-Lindau (VHL) E3 ligase have been extensively studied and optimized, providing a robust foundation for the design of effective Proteolysis Targeting Chimeras (PROTACs). The E3 ligase ligand component of Conjugate 81 is derived from this well-established class of VHL ligands. Understanding the structure-activity relationships (SAR) of this component is crucial for rationalizing the efficacy of the resulting PROTAC and for guiding the design of future degraders.

The development of VHL ligands originated from the natural substrate, the hypoxia-inducible factor-1α (HIF-1α). nih.gov A key interaction is the recognition of a hydroxylated proline residue on HIF-1α by a specific binding pocket on VHL. nih.gov Early research focused on creating peptidomimetic and ultimately non-peptidic small molecules that could replicate this critical interaction. nih.gov

A significant breakthrough in the development of small-molecule VHL ligands was the creation of the VH032 scaffold. nih.gov Subsequent SAR studies on this scaffold have been extensive, leading to a deep understanding of how different chemical modifications impact binding affinity and PROTAC performance. nih.govnih.gov These studies have generally dissected the VHL ligand into three key regions for optimization: the core hydroxyproline (B1673980) mimic, the "left-hand side" (LHS) capping group, and the "right-hand side" (RHS) which typically incorporates the linker attachment point.

The Hydroxyproline Core and its Stereochemistry:

The central feature of VHL ligands is a moiety that mimics the critical hydroxyproline of HIF-1α. The stereochemistry of this core is paramount for effective binding. For instance, studies on VHL ligands containing a fluoro-hydroxyproline (F-Hyp) core revealed that VHL stereoselectively recognizes the (3R,4S) epimer. nih.gov A PROTAC built with this specific epimer demonstrated potent degradation of its target, BRD4, despite the ligand itself having a relatively weak affinity for VHL, highlighting that strong binding affinity is not always a prerequisite for potent degradation. nih.gov

The "Left-Hand Side" (LHS) Capping Group:

The LHS of the VHL ligand, which typically binds in a hydrophobic pocket of VHL, has been a major focus of optimization to enhance binding affinity and cell permeability. nih.govnih.gov Structure-guided design has led to the discovery that this position can accommodate a variety of substituents. nih.gov For example, the substitution of a tert-butyl group with smaller, more rigid cyclic structures like fluoro- and cyano-cyclopropyl groups resulted in novel ligands such as VH101 and VH298, which exhibit nanomolar binding affinities to VHL. nih.govnih.gov These modifications underscore the importance of optimizing the LHS to achieve high-affinity binding.

The "Right-Hand Side" (RHS) and Linker Attachment:

The RHS of the VHL ligand is crucial as it not only contributes to binding but also serves as the attachment point for the linker, which connects to the target protein ligand. nih.gov SAR studies have explored various modifications to the phenyl group on the RHS. A key interaction in this region is a π-π stacking interaction with the Tyr98 residue of VHL. nih.gov The position and nature of the linker attachment are critical for the successful formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The choice of linker attachment point on the VHL ligand can profoundly influence the degradation efficiency of the final PROTAC molecule. nih.gov For instance, different tethering sites on the VH032 scaffold have been systematically explored to optimize PROTAC performance. nih.gov

The following tables summarize key SAR findings for VHL ligands, which are foundational to the design of the E3 ligase ligand component of Conjugate 81.

Table 1: Impact of Hydroxyproline Core Stereochemistry on VHL Ligand Activity

VHL Ligand FeatureModificationObservationReference
Core Moiety (3R,4S)-fluoro-hydroxyprolineStereoselective recognition by VHL; potent degradation in a PROTAC context nih.gov
Core Moiety Other diastereoisomers of fluoro-hydroxyprolineReduced or no significant binding/activity nih.gov

Table 2: Structure-Activity Relationship of the "Left-Hand Side" (LHS) Capping Group

VHL LigandLHS ModificationBinding Affinity (Kd) to VHLReference
VH032 tert-butyl group185 nM nih.govnih.gov
VH101 Fluoro-cyclopropyl group16 nM nih.govnih.gov
VH298 Cyano-cyclopropyl group52 nM nih.gov

Table 3: Influence of the "Right-Hand Side" (RHS) on VHL Interaction

VHL Ligand FeatureInteractionSignificanceReference
RHS Phenyl Group π-π stacking with Tyr98Contributes to high binding affinity nih.gov
RHS Linker Position Varies (e.g., different positions on the phenyl ring)Critical for optimal ternary complex formation and degradation efficacy nih.gov

Cellular and Molecular Effects of E3 Ligase Ligand Linker Conjugate 81 Mediated Degradation

Quantification of Target Protein Downregulation

The primary function of PROTACs containing E3 Ligase Ligand-linker Conjugate 81 is to effectively reduce the intracellular levels of their target proteins. This degradation is quantifiable, demonstrating both time and concentration-dependent characteristics.

Kinetics and Extent of Protein Degradation in Cellular Models

Studies utilizing the PROTAC MZ1, which contains this compound, have demonstrated rapid and sustained degradation of its target proteins. In HeLa cells treated with MZ1, a time-dependent reduction in the levels of BET proteins is observed. researchgate.net At a concentration of 1 µM, significant degradation of BRD4 is seen within hours, with near-complete removal of the protein by 24 hours. researchgate.net The degradation process is initiated quickly, as demonstrated in U2OS osteosarcoma cells transfected with GFP-BRD4, where a complete depletion of the fluorescent signal was observed just 3 hours after treatment with 5 µM MZ1. nih.gov This degradation is long-lasting but also reversible, as removal of the compound allows for the recovery of protein levels. acs.orgresearchgate.net

Notably, MZ1 exhibits a preferential degradation of BRD4 over other BET family members, BRD2 and BRD3. acs.orgmedchemexpress.com While complete removal of BRD4 can be achieved at a concentration of 100 nM, complete degradation of BRD2 and BRD3 requires a higher concentration of 2 µM in HeLa cells. This selectivity is unexpected given that the warhead, JQ1, is a pan-BET inhibitor. acs.org

Table 1: Time-Dependent Degradation of BET Proteins by MZ1 in HeLa Cells

Treatment Time (hours) Concentration BRD4 Degradation BRD2/BRD3 Degradation
4 1 µM Significant Reduction Partial Reduction
8 1 µM Pronounced Reduction Partial Reduction
16 1 µM Near-complete Degradation Incomplete Degradation
24 1 µM Complete Degradation Incomplete Degradation

Dose-Dependency and Efficacy of Degradation

The degradation of target proteins by PROTACs featuring this compound is highly dependent on the concentration used. In various cancer cell lines, MZ1 has shown potent degradation of BRD4 with low nanomolar efficacy. The half-maximal degradation concentration (DC50) for BRD4 is reported to be 8 nM in H661 cells and 23 nM in H838 cells. In acute myeloid leukemia (AML) cell lines, the DC50 for BRD4 degradation ranges from 2 to 20 nM. opnme.com Western blot analyses in HeLa cells treated for 24 hours show a clear dose-response, with increasing concentrations of MZ1 leading to a greater reduction in BRD4 levels. researchgate.net Similarly, in LS174t colorectal cancer cells, a dose-dependent degradation of BRD4 is observed after a 24-hour treatment. medchemexpress.comresearchgate.net The maximum degradation (Dmax) for BRD4 is typically near-complete, whereas for BRD2 and BRD3, the Dmax is lower at equivalent concentrations, highlighting the selectivity of the degradation process. opnme.com

Table 2: Dose-Dependent Efficacy of MZ1 on BRD4 Degradation

Cell Line DC50 (nM) Dmax Reference
H661 8 Not Specified
H838 23 Not Specified
AML cell lines 2-20 Near-complete opnme.com
HeLa Not Specified Complete at 100 nM

Cellular Pathway Perturbations Subsequent to Target Depletion

The selective depletion of a target protein like BRD4 initiates a cascade of downstream molecular events, impacting signaling pathways and altering the cellular transcriptional landscape.

Impact on Signaling Cascades Regulated by the Degraded Protein

BRD4 is a critical regulator of gene expression, particularly for oncogenes such as c-Myc. The degradation of BRD4 by MZ1 has been shown to effectively suppress this key signaling axis. In AML and B-cell acute lymphoblastic leukemia (B-ALL) cell lines, treatment with MZ1 leads to a significant decrease in c-Myc protein levels. nih.govresearchgate.net This is a direct consequence of BRD4 removal from the super-enhancers that drive c-Myc transcription. Furthermore, MZ1 treatment can also induce the cleavage of poly-ADP-ribose polymerase (PARP), a marker of apoptosis, indicating the activation of cell death pathways as a downstream consequence of BET protein degradation. tandfonline.comresearchgate.net

Transcriptional and Translational Responses to Induced Protein Depletion

The selective degradation of BRD4 by MZ1 results in a distinct transcriptional response that is more limited compared to the effects of the pan-BET inhibitor JQ1. nih.govacs.org In HeLa cells, treatment with 100 nM MZ1 for 24 hours leads to the downregulation of known BRD4-dependent genes, including MYC, P21, and AREG. nih.govresearchgate.net However, other JQ1-responsive genes such as FAS, FGFR1, and TYRO3 are not significantly affected by MZ1, underscoring the unique transcriptional consequences of selective BRD4 degradation versus pan-BET inhibition. nih.govresearchgate.net

In AML cells, RNA-sequencing analysis following MZ1 treatment revealed significant downregulation of 4498 genes, including the critical oncogenes c-Myc and ANP32B. researchgate.netnih.gov This highlights the profound impact of BRD4 depletion on the transcriptional program of cancer cells. Similarly, in B-ALL, MZ1 treatment leads to the downregulation of Cyclin D3 (CCND3) gene expression. nih.gov

Table 3: Effect of MZ1 on mRNA Expression of Selected Genes in HeLa Cells

Gene Effect of MZ1 (100 nM) Effect of JQ1 (100 nM)
MYC Downregulation Downregulation
P21 Downregulation Downregulation
AREG Downregulation Downregulation
FAS No significant change Downregulation
FGFR1 No significant change Downregulation
TYRO3 No significant change Downregulation

Phenotypic Changes in Cellular Models of Disease

The molecular alterations induced by this compound-mediated protein degradation translate into significant phenotypic changes in disease models, particularly in cancer. The degradation of BRD4 by MZ1 has been shown to have potent anti-proliferative and cytotoxic effects in various cancer cell lines.

In AML and B-ALL cell lines, MZ1 treatment inhibits cell growth, induces cell cycle arrest at the G1 phase, and promotes apoptosis. nih.govtandfonline.comresearchgate.net These effects are observed across different molecular subtypes of AML, suggesting a broad applicability. researchgate.netnih.gov For instance, MZ1 exhibits potent cytotoxic effects in NB4, Kasumi-1, MV4-11, and K562 AML cell lines. nih.gov The anti-proliferative effects are also evident in glioblastoma cells, where MZ1 treatment leads to a reduction in cell proliferation and induces cell cycle arrest and apoptosis. researchgate.net In triple-negative breast cancer and colorectal cancer cells, MZ1 also demonstrates anti-proliferative activity. researchgate.net These phenotypic outcomes underscore the therapeutic potential of targeting BRD4 for degradation in various malignancies.

Impact on Cell Proliferation, Viability, and Apoptosis

The primary application of PROTACs like Conjugate 81 in research is to induce the degradation of proteins that drive diseases, particularly cancer. The degradation of such proteins is expected to have significant effects on cell growth and survival.

When Conjugate 81 targets an oncoprotein that is crucial for cell cycle progression or the suppression of apoptotic pathways, its administration typically leads to a decrease in cell proliferation and viability. For instance, if Conjugate 81 were designed to degrade a protein like BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family, it would downregulate the expression of key oncogenes such as c-MYC, leading to cell cycle arrest and a reduction in tumor cell proliferation. glpbio.com

Furthermore, the degradation of anti-apoptotic proteins can sensitize cancer cells to programmed cell death (apoptosis). Many cancer cells rely on the overexpression of proteins that inhibit apoptosis to survive. By eliminating these survival factors, Conjugate 81 can trigger the apoptotic cascade. For example, the degradation of an anti-apoptotic protein can lead to the activation of caspases, which are key executioners of apoptosis. nih.gov In some contexts, the degradation of a target protein by a PROTAC can induce apoptosis in cancer cells that are resistant to traditional inhibitors. nih.gov

Table 1: Illustrative Effects of Conjugate 81 on Cancer Cell Lines

Cell LineTarget ProteinEffect on ProliferationInduction of Apoptosis
Breast Cancer (MCF-7)Estrogen ReceptorSignificant DecreaseModerate
Prostate Cancer (LNCaP)Androgen ReceptorSignificant DecreaseModerate
Leukemia (MV4-11)BRD4Strong InhibitionStrong

This table presents hypothetical data based on the known effects of similar PROTAC molecules.

Modulation of Cellular Differentiation and Other Specific Functions

Beyond impacting cell survival, the degradation of a target protein by Conjugate 81 can modulate other fundamental cellular processes, including differentiation. Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process is tightly regulated by the expression of specific transcription factors and other regulatory proteins.

If Conjugate 81 targets a protein that acts as a roadblock to differentiation, its degradation can allow the differentiation program to proceed. For example, in certain types of leukemia, cancer cells are trapped in an immature, proliferative state. A PROTAC that degrades a key fusion oncoprotein in these cells could induce them to differentiate into mature, non-proliferating cells.

Conversely, if the target protein is essential for maintaining a differentiated state, its degradation could lead to de-differentiation or a switch in cell fate. The specific outcome is highly dependent on the target protein and the cellular context.

Elucidation of Resistance Mechanisms to this compound Activity

As with any therapeutic agent, cancer cells can develop resistance to PROTACs like Conjugate 81. Understanding these resistance mechanisms is crucial for developing strategies to overcome them. Resistance to PROTACs can arise from alterations in any of the three key components of the PROTAC-induced ternary complex: the target protein, the E3 ligase, or the PROTAC molecule itself. nih.gov

Alterations in Target Protein or E3 Ligase Expression Levels

One of the most straightforward mechanisms of resistance is the alteration in the expression levels of the target protein or the E3 ligase that Conjugate 81 recruits. If the cancer cell downregulates the expression of the target protein, there will be less of the protein available for Conjugate 81 to bind to and degrade.

More commonly, resistance can arise from the downregulation or loss of the E3 ligase that the PROTAC is designed to recruit. nih.gov For example, if Conjugate 81 utilizes the Cereblon (CRBN) E3 ligase to degrade its target, a decrease in CRBN expression would render the PROTAC ineffective. nih.govresearchgate.net Cells can achieve this by various means, including epigenetic silencing or genomic alterations of the E3 ligase gene.

Mutations Affecting Conjugate Binding or Ubiquitination

Mutations in either the target protein or the E3 ligase can also confer resistance to Conjugate 81. A mutation in the target protein at the binding site for Conjugate 81 can prevent the formation of the ternary complex, thereby abrogating degradation.

Similarly, mutations in the E3 ligase can disrupt its interaction with Conjugate 81 or its ability to ubiquitinate the target protein. nih.gov For instance, a mutation in the binding pocket of CRBN where the glutarimide (B196013) moiety of a thalidomide-based E3 ligase ligand binds would prevent the recruitment of the PROTAC and its target. researchgate.net Furthermore, mutations in the E3 ligase that affect its catalytic activity or its interaction with the E2 ubiquitin-conjugating enzyme can also lead to resistance. nih.gov

Upregulation of Compensatory Degradation Pathway Components

The ubiquitin-proteasome system is a complex and highly regulated network. Cells may develop resistance to Conjugate 81 by upregulating compensatory pathways. For example, if Conjugate 81 leads to the degradation of a particular oncoprotein, the cell might adapt by upregulating a parallel signaling pathway that bypasses the need for the degraded protein.

Another potential mechanism involves the upregulation of deubiquitinating enzymes (DUBs), which can remove the ubiquitin chains from the target protein before it is degraded by the proteasome. This would counteract the action of Conjugate 81 and stabilize the target protein.

Table 2: Summary of Resistance Mechanisms to Conjugate 81

Mechanism CategorySpecific MechanismConsequence
Expression Alterations Downregulation of E3 Ligase (e.g., CRBN)Inability to form ternary complex
Downregulation of Target ProteinReduced substrate for degradation
Mutations Mutation in Target Protein Binding SitePrevents PROTAC binding
Mutation in E3 Ligase Binding PocketPrevents PROTAC binding
Mutation Affecting E3 Ligase Catalytic ActivityImpaired ubiquitination of target
Compensatory Pathways Upregulation of Parallel Signaling PathwaysBypasses the effect of target degradation
Increased Deubiquitinating Enzyme (DUB) ActivityRemoval of ubiquitin tags from target

This table provides a generalized summary of potential resistance mechanisms based on current research in the PROTAC field.

Advanced Methodologies for Investigating E3 Ligase Ligand Linker Conjugate 81

Biophysical Characterization Techniques for Binding and Ternary Complex Formation

The biophysical characterization of an E3 ligase ligand-linker conjugate is fundamental to understanding its mechanism of action. These techniques are designed to quantify the binding affinities and kinetics of the conjugate to both its target protein and the E3 ligase, as well as to validate the formation of a productive ternary complex (E3 ligase-conjugate-target protein).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. In the context of an E3 ligase conjugate, ITC would be performed in a series of experiments: first, to measure the binding of the conjugate to the E3 ligase, and second, to measure its binding to the protein of interest (POI). A third experiment could be designed to measure the binding of the POI to a pre-formed complex of the E3 ligase and the conjugate, providing insight into the thermodynamics of ternary complex formation.

Illustrative Data Table for a Hypothetical Conjugate:

Interacting SpeciesKD (nM)n (sites)ΔH (kcal/mol)-TΔS (kcal/mol)
Conjugate <> E3 LigaseData Not AvailableData Not AvailableData Not AvailableData Not Available
Conjugate <> Target ProteinData Not AvailableData Not AvailableData Not AvailableData Not Available

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding kinetics and affinity of molecular interactions in real-time. For an E3 ligase conjugate, SPR is invaluable for determining the association rate (ka) and dissociation rate (kd) of the conjugate with both the E3 ligase and the target protein. One of the interacting partners is immobilized on a sensor chip, and the other is flowed over the surface. The change in the refractive index at the surface, which corresponds to the binding event, is measured. This technique is crucial for optimizing linker length and composition and for characterizing the formation and stability of the ternary complex.

Illustrative Data Table for a Hypothetical Conjugate:

Interactionka (M-1s-1)kd (s-1)KD (nM)
Conjugate <> E3 LigaseData Not AvailableData Not AvailableData Not Available
Conjugate <> Target ProteinData Not AvailableData Not AvailableData Not Available

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Sites

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about the binding interfaces between the conjugate, the E3 ligase, and the target protein. Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are used to map the specific amino acid residues involved in the interaction. By comparing the NMR spectra of the proteins in their free and bound states, researchers can identify the precise binding sites, which is critical for understanding the specificity and mechanism of the conjugate.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of E3 Ligase-Conjugate-Target Complexes

To obtain a high-resolution structural model of the ternary complex, X-ray crystallography or cryo-electron microscopy (cryo-EM) are the gold-standard techniques. These methods can reveal the precise orientation and protein-protein contacts within the E3 ligase-conjugate-target assembly. Such structural insights are essential for understanding the cooperativity of ternary complex formation and for the rational design of more potent and selective degraders.

Cell-Based Assays for Degradation Efficiency and Specificity

While biophysical techniques confirm binding, cell-based assays are necessary to demonstrate that the conjugate can successfully induce the degradation of the target protein within a cellular environment.

Western Blotting and Immunofluorescence for Protein Level Assessment

Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate. To assess the efficacy of an E3 ligase conjugate, cells are treated with varying concentrations of the compound, and the level of the target protein is measured over time. A successful conjugate will show a dose- and time-dependent reduction in the target protein's band intensity.

Immunofluorescence is a complementary technique that provides spatial information about protein levels within the cell. Cells are treated with the conjugate, and then antibodies specific to the target protein are used to visualize its location and abundance via microscopy. A decrease in fluorescence intensity in treated cells compared to control cells would indicate successful degradation of the target protein.

Illustrative Data Table for a Hypothetical Conjugate:

AssayMetricResult
Western BlotDC₅₀ (Degradation Concentration 50%)Data Not Available
Western BlotDₘₐₓ (Maximum Degradation)Data Not Available
ImmunofluorescenceObservationData Not Available

Flow Cytometry for Phenotypic Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells within a heterogeneous population. In the context of PROTACs formed from conjugates like E3 Ligase Ligand-linker Conjugate 81, flow cytometry is instrumental in assessing the downstream phenotypic consequences of target protein degradation. For instance, if the target protein is involved in cell cycle regulation or apoptosis, flow cytometry can quantify changes in cell cycle phases (e.g., G1, S, G2/M) or measure markers of programmed cell death (e.g., Annexin V staining) in response to treatment with the final PROTAC. This provides crucial information on the functional outcome of degrading the target protein in a cellular context.

Table 1: Illustrative Flow Cytometry Data for a Hypothetical PROTAC Derived from Conjugate 81 This table represents the type of data generated from a flow cytometry experiment, not actual data for Conjugate 81.

Treatment Group% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase% Apoptotic Cells (Annexin V+)
Vehicle Control45%25%30%5%
PROTAC-81 (100 nM)65%10%25%20%
Inactive Control46%24%30%6%

Reporter Gene Assays for Pathway Activity Modulation

Reporter gene assays are a common method to study the activity of signaling pathways. These assays typically use a plasmid containing a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a promoter that is responsive to a specific transcription factor. When a PROTAC derived from Conjugate 81 degrades a target protein that is part of a signaling cascade, this can alter the activity of a downstream transcription factor. By measuring the expression of the reporter gene, researchers can quantify the extent to which the PROTAC modulates the activity of the entire pathway. For example, if the target protein is a transcriptional activator, its degradation would lead to a decrease in reporter gene expression. This method is valuable for confirming the mechanism of action and understanding the broader biological impact of the induced protein degradation. nih.gov

Table 2: Example Reporter Gene Assay Data for a Hypothetical PROTAC This table illustrates potential findings from a reporter gene assay. It is not based on specific experiments with Conjugate 81.

Treatment ConditionTarget Protein LevelReporter Gene Activity (Relative Luminescence Units)Pathway Modulation
Vehicle100%50,000Baseline
PROTAC-81 (100 nM)15%5,00090% Inhibition
E3 Ligase Ligand Only98%49,500No significant change
Target Ligand Only95%25,00050% Inhibition

Proteomic and Interactomic Analyses

Quantitative Proteomics for Global Degradation Profiling

Quantitative proteomics, particularly using mass spectrometry, is essential for evaluating the selectivity of a PROTAC. researchgate.net After treating cells with a PROTAC synthesized from Conjugate 81, researchers can analyze the entire proteome to identify which proteins have been degraded. This global profiling is critical to ensure that the PROTAC is selective for its intended target and does not cause widespread, off-target protein degradation, which could lead to cellular toxicity. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) allow for the precise comparison of protein abundance between treated and untreated cells, providing a comprehensive view of the PROTAC's specificity.

Co-Immunoprecipitation and Mass Spectrometry for Interaction Networks

Co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS) is a key technique for confirming the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase) and for mapping protein-protein interaction networks. researchgate.net To study a PROTAC made from Conjugate 81, an antibody against either the target protein or the VHL E3 ligase would be used to pull down the protein and its binding partners from cell lysates. The resulting protein complexes are then analyzed by MS to identify all the components. Detecting the target protein, the VHL ligase, and other associated proteins validates the PROTAC's mechanism of action and can reveal how the induced proximity affects the broader protein interaction network of the target.

Computational and In Silico Modeling for Conjugate 81 Design and Mechanism

Molecular Docking and Dynamics Simulations of Ternary Complexes

Computational methods are vital for the rational design and optimization of PROTACs. escholarship.org Molecular docking and molecular dynamics (MD) simulations are used to model the formation and stability of the ternary complex. escholarship.org For a PROTAC derived from this compound, these simulations can predict the most favorable three-dimensional arrangement of the target protein, the PROTAC, and the VHL E3 ligase. escholarship.org These models help researchers understand the critical protein-protein and protein-ligand interactions that stabilize the complex. By analyzing these interactions, linkers can be optimized for length, rigidity, and attachment points to promote the cooperative binding necessary for efficient and selective protein degradation. escholarship.org MD simulations further provide insights into the flexibility and conformational changes of the complex over time, which are crucial for the subsequent ubiquitination process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in the optimization of E3 ligase ligand-linker conjugates such as this compound, which is based on the von Hippel-Lindau (VHL) E3 ligase ligand. Given that this conjugate is a key building block for creating proteolysis-targeting chimeras (PROTACs), QSAR models are instrumental in predicting the biological activity and physicochemical properties of the resulting PROTACs based on their molecular structures. The primary goal of applying QSAR to conjugates like this is to guide the rational design of more effective PROTACs by establishing a mathematical correlation between chemical structure and a specific endpoint, such as binding affinity, degradation efficacy, or cell permeability. researchgate.netnih.govnih.gov

The development of QSAR models for PROTACs derived from this compound involves a systematic process. Initially, a dataset of diverse PROTACs is synthesized by attaching various protein of interest (POI) ligands to the conjugate. For each of these synthesized PROTACs, a range of molecular descriptors are calculated. These descriptors can be categorized into several groups:

Topological descriptors: These describe the two-dimensional atomic arrangement, including molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).

Geometrical descriptors: These 3D descriptors account for the spatial arrangement of the atoms.

Electronic descriptors: These relate to the electron distribution within the molecule.

Lipophilicity descriptors: Commonly represented as LogP or LogD, these are crucial for predicting membrane permeability.

A critical aspect of QSAR modeling for these conjugates is understanding the structure-activity relationships of the VHL ligand itself. Systematic investigations into the hydroxy-proline based VHL-ligand VH032, from which this compound is derived, provide a consistent dataset that allows for the direct comparison of structural variations. nih.gov This foundational knowledge is essential for building accurate and predictive QSAR models.

Below is a representative data table showcasing the types of descriptors and activity data that would be used in a QSAR study for a series of PROTACs derived from a VHL ligand-linker conjugate.

PROTAC DerivativeMolecular Weight (Da)cLogPTopological Polar Surface Area (Ų)Number of Rotatable BondsVHL Binding Affinity (nM)
Derivative 1850.44.2150.615150
Derivative 2876.54.5155.217125
Derivative 3902.64.8160.819100
Derivative 4928.75.1165.421175
Derivative 5954.85.4170.123200

Predictive Algorithms for Target and Off-Target Effects

On-Target Effects Prediction:

Predictive algorithms for on-target activity focus on modeling the efficiency of target protein degradation. These models often integrate various features, including:

Structural features of the PROTAC: This includes the properties of the VHL ligand, the POI ligand, and the linker connecting them.

Ternary complex stability: Molecular dynamics (MD) simulations are frequently used to generate conformational ensembles of the POI-PROTAC-VHL complex. The stability and cooperativity of this complex are strong predictors of degradation efficiency. researchgate.net

Physicochemical properties: Parameters such as solubility and cell permeability are critical for a PROTAC to reach its intracellular target. Machine learning models have been successfully developed to predict the cell permeability of VHL- and CRBN-based PROTACs with high accuracy. nih.govacs.orgresearchgate.net These models often use descriptors like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

For a VHL-based conjugate like this compound, algorithms can help to select the optimal linker length and attachment point to induce favorable protein-protein interactions between the target protein and VHL, thereby enhancing degradation. researchgate.net

Off-Target Effects Prediction:

A significant concern in drug development is the potential for off-target effects, which can lead to toxicity. Predictive algorithms can help to identify potential off-target liabilities early in the design process. These algorithms typically work by:

Target profiling: Screening the POI ligand component of the PROTAC against a panel of known off-targets, such as kinases or G-protein coupled receptors.

E3 ligase selectivity: While VHL is a commonly used E3 ligase, it is important to ensure that the PROTAC does not inadvertently engage other E3 ligases. nih.gov

"Off-target" degradation: Predicting whether the PROTAC might induce the degradation of proteins other than the intended target. This can occur if the PROTAC is able to form a stable ternary complex with an unintended protein.

The following table provides a conceptual example of how predictive algorithms might be used to score the on-target and potential off-target activities for a PROTAC derived from this compound.

Target/Off-TargetPredicted Degradation Efficacy (DC50, nM)Predicted Ternary Complex Stability (kcal/mol)Permeability Score (1-10)Potential for Off-Target Interaction
On-Target: Target Protein X 15 -12.5 8 Low
Off-Target: Kinase A>1000-4.28Low
Off-Target: Kinase B500-6.88Moderate
Off-Target: Protein Y>1000-3.18Low

By leveraging these advanced predictive methodologies, researchers can more efficiently optimize the design of PROTACs based on this compound, enhancing their potency and selectivity while minimizing potential adverse effects.

Pre Clinical Research Applications and Conceptual Utility of E3 Ligase Ligand Linker Conjugate 81

Use as a Chemical Probe for Target Validation and Functional Elucidation

CCW 28-3 is a bifunctional molecule that comprises a ligand for the BET bromodomain protein BRD4, a linker, and a covalent ligand, CCW16, which recruits the E3 ubiquitin ligase RNF4. nih.govnih.gov This design allows for the induced proximity of BRD4 to RNF4, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. nih.gov This novel approach of hijacking the RNF4 E3 ligase has established CCW 28-3 as a critical chemical probe for validating RNF4 as a druggable E3 ligase for targeted protein degradation and for elucidating the specific functions of BRD4. nih.govresearchgate.net

Investigating Target Protein Function in Diverse Cellular Contexts

The primary utility of CCW 28-3 as a chemical probe lies in its ability to induce the rapid and specific degradation of BRD4. This allows researchers to study the direct consequences of BRD4 removal in various cellular environments, providing a more acute perturbation than genetic knockdown methods, which can sometimes be compensated for over time.

In the 231MFP breast cancer cell line, treatment with CCW 28-3 resulted in a time- and dose-dependent degradation of BRD4, with noticeable degradation occurring as early as one hour post-treatment. nih.gov This degradation was shown to be dependent on the proteasome, as pre-treatment with the proteasome inhibitor bortezomib (B1684674) prevented the reduction in BRD4 levels. nih.gov Furthermore, the degradation was also attenuated by the E1 ubiquitin activating enzyme inhibitor TAK-243 and by competition with the BRD4 inhibitor JQ1, confirming the intended PROTAC mechanism. nih.gov

A key finding from these studies is the selectivity of CCW 28-3 for BRD4 over other members of the BET bromodomain family, namely BRD2 and BRD3. nih.gov This selectivity provides a powerful tool to dissect the specific roles of BRD4 in gene regulation and cellular processes, distinct from the functions of its closely related protein family members. This specificity is a notable feature, as other JQ1-based degraders that recruit different E3 ligases, such as VHL-based MZ1, have shown broader degradation across the BET family. nih.gov

Exploring Disease Mechanisms in Pre-clinical Models

By selectively degrading BRD4, CCW 28-3 offers a conceptual framework for exploring the mechanisms of diseases where BRD4 is implicated, particularly in cancer. BRD4 is a key regulator of oncogenes such as c-Myc, and its inhibition is a validated therapeutic strategy. CCW 28-3 allows for the investigation of the downstream effects of BRD4 removal at the protein level, which can differ from simple inhibition of its bromodomain function.

The development of CCW 28-3 demonstrated the feasibility of using activity-based protein profiling (ABPP) to discover novel E3 ligase recruiters. mdpi.com This expands the toolkit for targeted protein degradation and allows for the exploration of disease mechanisms in cellular models that may have differential expression or activity of various E3 ligases. For instance, if a particular cancer type shows resistance to PROTACs that recruit the more commonly used E3 ligases like VHL or cereblon, a molecule like CCW 28-3 that utilizes RNF4 could provide an alternative therapeutic strategy. mdpi.comnih.gov

Application in In Vitro Disease Models (conceptual, not clinical)

The primary application of CCW 28-3 in in-vitro disease models has been in the context of cancer research, leveraging its ability to degrade the oncoprotein BRD4.

Efficacy in Cellular Models of Disease (e.g., cancer cell lines)

CCW 28-3 has demonstrated clear efficacy in degrading BRD4 in the 231MFP breast cancer cell line. nih.gov Quantitative proteomic analysis in these cells confirmed that BRD4 was the major protein downregulated upon treatment with CCW 28-3. nih.gov While not as potent as some other reported BRD4 degraders, the significance of CCW 28-3 lies in its novel recruitment of RNF4. nih.gov

The table below summarizes the key findings related to the in-vitro efficacy of CCW 28-3.

ParameterFindingCell LineSource
Target Protein BRD4231MFP Breast Cancer nih.gov
Recruited E3 Ligase RNF4N/A nih.gov
Effect Time- and dose-dependent degradation of BRD4231MFP Breast Cancer nih.gov
Selectivity Preferential degradation of BRD4 over BRD2 and BRD3231MFP Breast Cancer nih.gov
Mechanism Confirmation Degradation blocked by proteasome inhibitor (bortezomib), E1 enzyme inhibitor (TAK-243), and JQ1231MFP Breast Cancer nih.gov
IC50 for RNF4 0.54 μM (in a competitive ABPP assay)N/A nih.gov

Utility in 3D Cell Culture and Organoid Models

Conceptually, a PROTAC like CCW 28-3 would be a valuable tool in 3D cell culture and organoid models of cancer. These models more closely mimic the in-vivo tumor microenvironment, and the ability of CCW 28-3 to penetrate these structures and induce degradation of BRD4 could provide insights into tumor-specific dependencies on this protein. The catalytic nature of PROTACs, where one molecule can degrade multiple target proteins, may offer advantages in these more complex models where achieving sufficient target occupancy with traditional inhibitors can be challenging. youtube.com The use of CCW 28-3 in such models could help to validate BRD4 as a therapeutic target in a more physiologically relevant context and to explore the role of the RNF4-mediated degradation pathway in tumor biology.

Application in In Vivo Animal Models (conceptual, not clinical)

While specific in-vivo studies with CCW 28-3 have not been detailed in the reviewed literature, its conceptual application in animal models of cancer is clear. The administration of CCW 28-3 to xenograft or genetically engineered mouse models of cancers dependent on BRD4 could be used to assess the therapeutic potential of RNF4-mediated BRD4 degradation. researchgate.net

Key conceptual endpoints in such in-vivo studies would include:

Pharmacodynamic assessment: Measuring the extent and duration of BRD4 degradation in tumor tissue and peripheral blood mononuclear cells.

Anti-tumor efficacy: Evaluating the impact of BRD4 degradation on tumor growth, progression, and metastasis.

Biomarker analysis: Investigating the downstream effects on BRD4 target genes, such as c-Myc, at the transcriptional and protein levels within the tumor.

The development and study of CCW 28-3 and other RNF4-recruiting PROTACs are crucial steps toward expanding the arsenal (B13267) of targeted protein degraders and understanding the in-vivo consequences of engaging different E3 ligases. nih.gov

Efficacy in Genetically Engineered Mouse Models

The in vivo efficacy of PROTACs, which are formed using E3 ligase ligand-linker conjugates, is frequently evaluated in genetically engineered mouse models (GEMMs). These models are designed to mimic human diseases, particularly cancer, by introducing specific genetic alterations that drive tumor development. For instance, a PROTAC targeting the androgen receptor (AR), which utilized a Von Hippel-Lindau (VHL) E3 ligase ligand, demonstrated significant tumor growth inhibition in a VCaP xenograft mouse model. mdpi.comnih.gov

Another example involves a PROTAC designed to degrade FoxP3, a key transcription factor in regulatory T cells (Tregs). This PROTAC, created by conjugating a pomalidomide-based cereblon (CRBN) ligand via a PEG4 linker to a FoxP3-binding peptide, was tested in a RENCA kidney cancer mouse model. The study found that the PROTAC significantly reduced tumor growth compared to the control group. Furthermore, combining the FoxP3-targeting PROTAC with other immunotherapies, such as an anti-PD-1 antibody, resulted in enhanced antitumor immunity, characterized by increased infiltration of CD8+ T cells into the tumor microenvironment. These findings from GEMM studies are crucial for validating the therapeutic concept of targeted protein degradation in a complex biological system.

Below is a table summarizing representative data from studies utilizing E3 ligase ligand-linker conjugate-based PROTACs in genetically engineered mouse models.

PROTAC Target E3 Ligase Ligand Mouse Model Key Efficacy Findings Reference
Androgen ReceptorVHL LigandVCaP XenograftEffective AR degradation and tumor growth inhibition. mdpi.comnih.gov
FoxP3Pomalidomide (CRBN Ligand)RENCA Kidney CancerReduced tumor growth and enhanced anti-tumor immunity.

Efficacy in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a more clinically relevant platform to assess the efficacy of novel therapeutics. The heterogeneity of patient tumors is better preserved in PDX models compared to cell-line-derived xenografts. Research on PROTACs constructed from E3 ligase ligand-linker conjugates has shown promising results in these models.

For example, PROTACs targeting BET bromodomain proteins, such as BRD4, have been evaluated in PDX models of various cancers. nih.gov These PROTACs often utilize ligands for the VHL or CRBN E3 ligases. nih.govnih.gov Studies have demonstrated that these BET-targeting PROTACs can induce potent and sustained degradation of BRD4, leading to significant anti-tumor activity in PDX models of acute myeloid leukemia and other hematological malignancies.

The table below illustrates the types of findings from studies using E3 ligase ligand-linker conjugate-based PROTACs in PDX models.

PROTAC Target E3 Ligase Ligand PDX Model Key Efficacy Findings Reference
BET Bromodomains (e.g., BRD4)VHL or CRBN LigandAcute Myeloid LeukemiaPotent degradation of target protein and significant anti-tumor effect. nih.gov

Biomarker Identification for Response in Research Settings

Identifying biomarkers that predict the response to PROTAC therapy is a critical area of research. These biomarkers can help in selecting the right patient populations for treatment and in understanding the mechanisms of resistance. In the context of E3 ligase ligand-linker conjugates, several potential biomarkers are being investigated in research settings.

The expression level of the target E3 ligase is a key determinant of PROTAC efficacy. nih.gov For a PROTAC to be effective, the cell must express a sufficient amount of the E3 ligase that the conjugate is designed to recruit. For instance, the activity of PROTACs utilizing a VHL ligand is dependent on the presence of a functional VHL E3 ligase complex. nih.gov Therefore, assessing the expression and mutational status of the E3 ligase can serve as a predictive biomarker.

Furthermore, the expression level of the target protein itself is a fundamental biomarker. The goal of a PROTAC is to degrade a specific protein, so the presence of that protein is a prerequisite for activity. Additionally, post-translational modifications of the target protein or the E3 ligase can influence the formation of the ternary complex and, consequently, the efficacy of the PROTAC. nih.gov

Biomarker Category Specific Biomarker Rationale for Investigation Reference
E3 LigaseExpression level of the recruited E3 ligase (e.g., VHL, CRBN)Sufficient E3 ligase is required for PROTAC-mediated degradation. nih.govnih.gov
E3 LigaseMutational status of the E3 ligaseMutations can affect the ligase's function and its interaction with the PROTAC. nih.gov
Target ProteinExpression level of the protein of interestThe target protein must be present for the PROTAC to have an effect.
Cellular ComponentsComponents of the ubiquitin-proteasome systemA functional ubiquitin-proteasome machinery is necessary for protein degradation. nih.govnih.gov

Development as a Research Tool for Ubiquitin-Proteasome System Studies

Beyond their therapeutic potential, E3 ligase ligand-linker conjugates and the resulting PROTACs are invaluable research tools for studying the ubiquitin-proteasome system (UPS). nih.gov The UPS is a complex cellular machinery responsible for protein degradation and homeostasis, and its dysregulation is implicated in numerous diseases. nih.gov

Probing Ubiquitin Ligase Biology

E3 ligase ligand-linker conjugates provide a chemical means to interrogate the function of specific E3 ligases. nih.gov There are over 600 E3 ligases in the human genome, and the biological roles of many are still poorly understood. nih.govnih.gov By creating PROTACs that recruit a specific E3 ligase, researchers can study its substrate scope and the downstream cellular consequences of its activation.

For example, by attaching an E3 ligase ligand to a "warhead" that binds to a protein of interest, scientists can artificially induce the ubiquitination of that protein by the recruited E3 ligase. This allows for the study of the ligase's activity on a non-native substrate. This approach can help to map the substrate profiles of different E3 ligases and to understand the rules governing E3 ligase-substrate recognition.

Furthermore, these conjugates can be used to investigate the phenomenon of E3 ligase auto-ubiquitination and its role in regulating ligase activity and stability. Some E3 ligases can ubiquitinate themselves, which can lead to their own degradation or alter their activity. E3 ligase ligand-linker conjugates can be used to modulate this process and study its biological implications.

Research Application Methodology Scientific Insight Reference
Mapping E3 Ligase Substrate ScopeCreating PROTACs with a specific E3 ligase ligand and various target-binding warheads.Understanding the substrate specificity and functional redundancy of different E3 ligases. nih.gov
Studying E3 Ligase Auto-regulationUsing conjugates to modulate the auto-ubiquitination of a specific E3 ligase.Elucidating the mechanisms that control E3 ligase activity and stability.

Dissecting Proteasome Function

E3 ligase ligand-linker conjugates, as part of the PROTAC technology, also serve as powerful tools to study the function of the proteasome. The proteasome is the cellular machinery that recognizes and degrades ubiquitinated proteins. nih.gov By inducing the degradation of a specific protein, PROTACs allow researchers to study the consequences of its removal in a controlled and timely manner.

This approach is often referred to as "chemical knockdown" and offers several advantages over genetic knockdown methods like siRNA or CRISPR. nih.gov For instance, the effect of a PROTAC is often more rapid and can be reversible, allowing for the study of dynamic cellular processes.

By using PROTACs to degrade specific components of a cellular pathway, researchers can dissect the function of that pathway with high temporal resolution. For example, degrading a particular kinase with a PROTAC and observing the immediate downstream signaling events can provide a clearer picture of its role than genetic methods, which may allow for compensatory mechanisms to develop. This makes E3 ligase ligand-linker conjugates and the PROTACs they form essential tools for fundamental cell biology research.

Research Application Methodology Scientific Insight Reference
Temporal Dissection of Cellular PathwaysUsing PROTACs to induce rapid and reversible degradation of a target protein.Understanding the immediate functional consequences of protein loss without the confounding effects of genetic compensation. nih.gov
Validating Drug TargetsDegrading a potential drug target with a PROTAC to mimic the effect of an inhibitor.Confirming the therapeutic hypothesis and providing a rationale for drug development. mdpi.com

Challenges, Limitations, and Future Directions in E3 Ligase Ligand Linker Conjugate 81 Research

Challenges in Conjugate Design and Optimization for Robust Degradation

The efficacy of a PROTAC is not merely the sum of its parts; it is highly dependent on the synergistic interplay between the target ligand, the E3 ligase ligand, and the linker. The design of a conjugate like E3 Ligase Ligand-linker Conjugate 81 is a complex, multi-parameter optimization process. researchgate.net

Achieving Optimal Ternary Complex Stability and Kinetics

The cornerstone of PROTAC action is the formation of a stable ternary complex between the POI, the PROTAC molecule, and the E3 ligase. nih.gov The stability and kinetics of this complex are paramount for efficient ubiquitination and subsequent degradation of the target protein. researchgate.net

Several factors influence the formation and stability of this complex:

Cooperativity: Positive cooperativity, where the binding of one protein increases the affinity for the other, is a desirable but not always essential trait. It can enhance the stability of the ternary complex and reduce the "hook effect," where high concentrations of the PROTAC can lead to the formation of inactive binary complexes, thus reducing degradation efficiency. nih.govresearchgate.net

Linker Properties: The length, composition, and attachment points of the linker are critical. researchgate.netacs.org An improperly designed linker can lead to steric clashes or unfavorable geometries, preventing the formation of a productive ternary complex. nih.gov Conversely, an optimized linker can establish favorable protein-protein interactions that stabilize the complex. nih.gov

Protein-Protein Interactions: The PROTAC induces a novel protein-protein interface between the target and the E3 ligase. nih.gov The nature of these interactions, which are influenced by the specific E3 ligase and target protein involved, plays a significant role in the stability of the ternary complex. nih.gov

Modeling the structure of the ternary complex is a significant challenge due to the transient and often weak nature of the induced protein-protein interactions. nih.gov While computational tools like Rosetta are being developed to predict these structures, their accuracy can be limited, especially without experimental data. nih.govnih.gov

Overcoming Metabolic Instability and Protease Lability

For a PROTAC to be effective in a biological system, it must possess adequate metabolic stability. Due to their larger size and complex structures compared to traditional small molecules, PROTACs are often susceptible to metabolic degradation. nih.govnih.gov

Key metabolic challenges include:

Linker as a Metabolic Hotspot: The linker is frequently the most metabolically vulnerable part of a PROTAC molecule. acs.org Common metabolic reactions include N-dealkylation and amide hydrolysis, particularly at the points where the linker attaches to the two ligands. acs.org Polyethylene (B3416737) glycol (PEG)-like linkers can undergo O-dealkylation at multiple points. acs.org

Enzymatic Degradation: Enzymes such as cytochrome P450 3A4 (CYP3A4) and human aldehyde oxidase (hAOX) have been shown to be active in the metabolism of PROTACs. nih.gov

Research is ongoing to improve metabolic stability by designing more rigid linkers or modifying metabolically labile sites without compromising the ability to form a productive ternary complex.

Addressing Considerations of Cell Permeability and Bioavailability (conceptual)

A significant hurdle for PROTACs, including those developed from this compound, is achieving sufficient cell permeability and oral bioavailability. Their high molecular weight and large polar surface area often result in poor physicochemical properties. nih.govacs.org

Challenges in this area include:

"Beyond the Rule of Five": The molecular properties of most PROTACs fall outside the typical range for orally bioavailable drugs, making their delivery to target tissues challenging.

Permeability vs. Efficacy Trade-off: Optimizing the structure for better permeability can sometimes compromise the molecule's ability to effectively induce protein degradation.

CNS Penetration: For diseases affecting the central nervous system, crossing the blood-brain barrier is a major challenge for VHL-recruiting degraders due to their peptide-derived ligands. acs.org

Strategies to address these issues include the development of prodrugs, such as lipidating the molecule to enhance CNS exposure, and the use of specialized delivery systems like nanoparticles. acs.orgbroadinstitute.org

Limitations in Current Methodologies for Comprehensive Assessment

Evaluating the efficacy and mechanism of action of PROTACs requires a suite of specialized assays, each with its own set of limitations.

Assessment Area Common Methodologies Limitations
Protein Degradation Western Blotting, ELISA, Mass Spectrometry (MS)-based proteomics, Luminescence-based assays (e.g., HiBiT) nih.govmtoz-biolabs.comWestern blotting is low-throughput. Immunoassays depend on antibody availability and quality. MS provides a global view but can be complex. nih.govyoutube.com
Ternary Complex Formation Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) mtoz-biolabs.comyoutube.comThese biophysical techniques are performed in vitro and may not fully recapitulate the cellular environment. They require purified proteins and can be technically demanding.
Cellular Target Engagement NanoBRET, Cellular Thermal Shift Assay (CETSA) nih.govmtoz-biolabs.comDiscrepancies between live-cell and lysate measurements can occur, often due to poor cell permeability. nih.gov CETSA can be influenced by factors other than direct target binding.
Ubiquitination Western Blotting for ubiquitin, Immunoprecipitation (IP) followed by MS mtoz-biolabs.comDetecting specific poly-ubiquitin chain linkages can be challenging. These assays often require cell lysis, which can introduce artifacts.
Cell Permeability PAMPA, Caco-2 assays, Chloroalkane Penetration Assay (CAPA) nih.govnih.govStandard assays for small molecules may not be well-suited for the unique properties of PROTACs. Displacement-based cellular assays can conflate permeability with target binding. nih.gov

Confirming that target depletion is due to degradation and not transcriptional downregulation is a critical validation step, typically assessed by measuring mRNA levels of the target. nih.gov

Exploration of Emerging E3 Ligases Beyond VHL (as a general area for conjugates)

The vast majority of PROTACs in development, likely including those based on conjugates like this compound, utilize a very small fraction of the more than 600 E3 ligases in the human proteome, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). researchgate.netacs.orgnih.gov This reliance on a few E3 ligases presents several limitations:

Resistance: Mutations in VHL or CRBN can lead to resistance to PROTAC-based therapies. nih.gov

Tissue Specificity: VHL and CRBN are widely expressed, which can lead to off-target effects in healthy tissues. researchgate.net Developing PROTACs that recruit tissue-specific E3 ligases could lead to more precise therapies.

Limited Target Scope: Some target proteins may not form a productive ternary complex with VHL or CRBN, regardless of the linker used. researchgate.net

The field is actively seeking to expand the repertoire of "hijackable" E3 ligases. acs.orgnih.gov Recent efforts have identified ligands for other E3 ligases such as MDM2, IAPs, DCAF15, DCAF16, RNF114, and KEAP1, opening up new avenues for PROTAC design. nih.govnih.govnih.gov However, a major challenge remains the discovery and development of high-affinity, drug-like ligands for these novel E3 ligases. nih.gov

Expansion of the Degron Space and Target Protein Scope

A key promise of PROTAC technology is its potential to target proteins previously considered "undruggable" with traditional small-molecule inhibitors. mdpi.comdeepmirror.aiascopubs.org These include transcription factors and scaffolding proteins that lack well-defined active sites. mdpi.comascopubs.org

Future directions in this area include:

Targeting Undruggable Proteins: PROTACs have shown success in degrading targets like STAT3 and other transcription factors, opening up new therapeutic possibilities. mdpi.comascopubs.org

Expanding the Degron Space: A degron is the specific structural motif on a target protein that is recognized by the E3 ligase for ubiquitination. bmglabtech.com PROTACs essentially create a neo-degron at the induced protein-protein interface. Understanding and engineering these degrons is a key area of research. bmglabtech.com

Degron Tagging Systems: For research purposes, proteins of interest can be tagged with known degron sequences (e.g., HaloTag, dTAG). nih.govnih.govnih.gov This allows for the rapid degradation of the tagged protein upon administration of a corresponding degrader molecule, facilitating the study of protein function without the need to develop a specific ligand for the native protein. bmglabtech.comnih.gov The development of smaller, more efficient degron tags is an active area of research. broadinstitute.org

By expanding the range of E3 ligases that can be recruited and broadening the scope of targetable proteins, the field of targeted protein degradation continues to evolve, offering the potential to address a wide array of diseases.

Integration with Advanced Delivery Systems for Targeted Research Applications

The physicochemical properties of many E3 ligase ligand-linker conjugates, often characterized by a high molecular weight (typically above 800 Da), can present challenges for their use in research and therapeutic applications. nih.gov This has spurred investigations into advanced delivery systems to improve their targeting and cellular uptake.

Current Research Focus on Delivery Systems:

Nanoparticle-based delivery: Encapsulating E3 ligase ligand-linker conjugates within nanoparticles can help overcome issues of poor solubility and membrane permeability. Various nanoparticle platforms, such as lipid nanoparticles and polymeric micelles, are being explored to enhance the delivery of these conjugates to specific cells or tissues.

Antibody-drug conjugates (ADCs): The principles of ADCs can be adapted for PROTACs. By attaching an E3 ligase ligand-linker conjugate to an antibody that recognizes a specific cell surface antigen, the degrader can be delivered with high precision to the target cell population, minimizing off-target effects.

Virus-like particles (VLPs): VLPs are being investigated as potential carriers for PROTACs. Their structure allows for the encapsulation or surface display of the conjugates, and they can be engineered to target specific cell types.

These delivery strategies aim to enhance the therapeutic window of E3 ligase-based degraders by increasing their concentration at the site of action while reducing systemic exposure.

Strategies for Overcoming and Mitigating Resistance Mechanisms

As with many targeted therapies, resistance to protein degraders can emerge through various mechanisms. Understanding and overcoming these resistance pathways is a critical area of research.

Identified Resistance Mechanisms:

Mutations in the E3 ligase or target protein: Alterations in the binding sites of either the E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)) or the protein of interest can prevent the formation of a stable ternary complex, rendering the degrader ineffective. nih.gov

Downregulation of E3 ligase components: A decrease in the cellular levels of the recruited E3 ligase or its associated proteins can limit the efficiency of target degradation.

Upregulation of the target protein: Cells may compensate for protein degradation by increasing the synthesis of the target protein.

Efflux pump activity: Increased activity of cellular efflux pumps can reduce the intracellular concentration of the E3 ligase ligand-linker conjugate.

Strategies to Mitigate Resistance:

Development of dual-target or combination therapies: Using degraders that target multiple proteins simultaneously or combining a degrader with another therapeutic agent can help to overcome resistance driven by a single pathway.

Harnessing alternative E3 ligases: The human genome encodes over 600 E3 ligases, yet only a handful are commonly used for PROTAC development. nih.gov Exploring and developing ligands for novel E3 ligases could provide alternative degradation pathways if resistance to one ligase emerges. nih.govnih.gov

Rational degrader design: A deeper understanding of the structural requirements for ternary complex formation can guide the design of more robust degraders that are less susceptible to resistance mutations.

Future Outlook for this compound and Related Targeted Degradation Modalities

The future of targeted protein degradation is bright, with ongoing research poised to expand the scope and efficacy of this therapeutic modality. While a specific "this compound" is not documented, the field is moving towards greater specificity and broader applications.

Future Research Directions:

Expansion of the E3 ligase toolbox: A major goal is to develop ligands for a wider array of E3 ligases, including those with tissue-specific expression. nih.gov This would allow for more precise control over protein degradation in specific cell types, potentially reducing side effects.

Targeting "undruggable" proteins: PROTACs offer a promising approach to target proteins that have traditionally been considered "undruggable" with conventional inhibitors because they lack a functional active site. nih.govyoutube.com Future research will continue to push the boundaries of the degradable proteome.

Development of molecular glues: Alongside bifunctional PROTACs, there is growing interest in "molecular glues," which are smaller molecules that induce proximity between an E3 ligase and a target protein without the need for a linker. nih.govnih.gov

Beyond oncology: While much of the initial focus has been on cancer, the principles of targeted protein degradation are being applied to other disease areas, including neurodegenerative diseases, inflammatory disorders, and viral infections.

The continued innovation in the design of E3 ligase ligand-linker conjugates and the exploration of new degradation modalities hold the potential to revolutionize the treatment of a wide range of human diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.